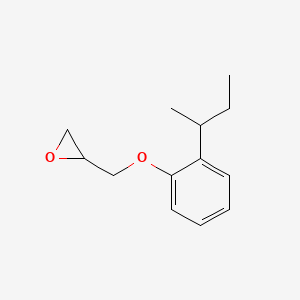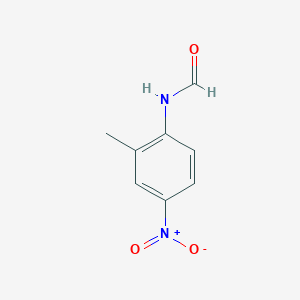![molecular formula C10H10N2O5 B8762869 Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate](/img/structure/B8762869.png)
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methylamino carbonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the methylamino carbonyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the ester group. The subsequent introduction of the methylamino carbonyl group can be achieved through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Methyl 3-[(methylamino)carbonyl]-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzoate: Lacks the nitro group and has different reactivity and applications.
Methyl 3-nitrobenzoate: Lacks the methylamino carbonyl group, leading to different chemical properties and uses.
Methyl 4-[(methylamino)carbonyl]-5-nitrobenzoate:
Uniqueness
Methyl 3-[(methylamino)carbonyl]-5-nitrobenzoate is unique due to the presence of both the nitro group and the methylamino carbonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Properties
Molecular Formula |
C10H10N2O5 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
methyl 3-(methylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O5/c1-11-9(13)6-3-7(10(14)17-2)5-8(4-6)12(15)16/h3-5H,1-2H3,(H,11,13) |
InChI Key |
JSIAPOBUIUFYCL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)



![2,4-Dichloro-8-phenyl-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B8762838.png)



![Benzenamine, 4-[(6-chloro-2-pyridinyl)oxy]-](/img/structure/B8762874.png)



